molecular formula C24H21NO2 B12568961 N,N-Bis(4-methoxyphenyl)naphthalen-1-amine CAS No. 164155-37-7

N,N-Bis(4-methoxyphenyl)naphthalen-1-amine

Cat. No.: B12568961
CAS No.: 164155-37-7
M. Wt: 355.4 g/mol
InChI Key: PRUPEXOEMABZPW-UHFFFAOYSA-N
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Description

N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is an organic compound that has gained attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a naphthalen-1-amine core. The compound’s structure allows it to exhibit interesting electronic and photophysical properties, making it a valuable material in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-methoxyphenyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-methoxybenzene derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where naphthalen-1-amine reacts with 4-methoxyphenyl halides in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions helps achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-methoxyphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(4-methoxyphenyl)naphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is primarily related to its ability to interact with various molecular targets through electronic and steric effects. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is unique due to the presence of methoxy groups, which enhance its solubility and electronic properties. This makes it particularly useful in applications requiring high-performance materials, such as in organic electronics and photonics .

Properties

CAS No.

164155-37-7

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

N,N-bis(4-methoxyphenyl)naphthalen-1-amine

InChI

InChI=1S/C24H21NO2/c1-26-21-14-10-19(11-15-21)25(20-12-16-22(27-2)17-13-20)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,1-2H3

InChI Key

PRUPEXOEMABZPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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